molecular formula C11H8N2O2 B8593418 6-(Pyridin-3-yloxy)-pyridine-3-carbaldehyde

6-(Pyridin-3-yloxy)-pyridine-3-carbaldehyde

Cat. No.: B8593418
M. Wt: 200.19 g/mol
InChI Key: DWXHVYMYCKTUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-3-yloxy)-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

6-pyridin-3-yloxypyridine-3-carbaldehyde

InChI

InChI=1S/C11H8N2O2/c14-8-9-3-4-11(13-6-9)15-10-2-1-5-12-7-10/h1-8H

InChI Key

DWXHVYMYCKTUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (407 mg, 8.48 mmol, 50% in oil) and N,N-dimethylformamide (45 mL) was added an N,N-dimethylformamide (5 mL) solution of 3-hydroxypyridine (806 mg, 8.48 mmol) at 0° C., which was stirred for 30 minutes. An N,N-dimethylformamide (5 mL) solution of 2-chloro-5-formylpyridine (1.0 g, 7.06 mmol) was added to this reaction mixture at the same temperature, which was stirred for 5 hours at 100° C. The reaction mixture was cooled to room temperature, and water was added thereto, which was extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate) to obtain the title compound (505.1 mg, 36%).
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
806 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
36%

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